molecular formula C12H10N2O4S B7841977 2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylicacid

2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylicacid

Cat. No.: B7841977
M. Wt: 278.29 g/mol
InChI Key: PMKOJIJZEUENNT-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and an amide linkage to the thiazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxybenzoic acid and thiazole-4-carboxylic acid.

  • Amide Coupling: The carboxylic acid group of 4-methoxybenzoic acid is activated, often using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This acid chloride is then reacted with thiazole-4-carboxylic acid in the presence of a base such as triethylamine (Et₃N) to form the amide bond.

  • Purification: The resulting compound is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal reaction conditions and maximize yield.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

  • Reduction: LiAlH₄, NaBH₄, typically in anhydrous ether.

  • Substitution: Nucleophiles such as halides or alkoxides, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Thioethers or thiol derivatives.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(4-Methoxybenzamido)benzoic acid: Similar structure but with a different heterocyclic ring.

  • 2-(4-Methoxybenzamido)acetic acid: Similar amide linkage but with a different carboxylic acid derivative.

Uniqueness: 2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the thiazole ring and the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-8-4-2-7(3-5-8)10(15)14-12-13-9(6-19-12)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKOJIJZEUENNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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